molecular formula C11H7Cl2NO B1369025 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde CAS No. 948291-36-9

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

Cat. No.: B1369025
CAS No.: 948291-36-9
M. Wt: 240.08 g/mol
InChI Key: MZAQCBDOHHPKOV-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is intrinsically linked to the advancement of quinoline chemistry and the refinement of the Vilsmeier-Haack reaction methodology. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack, has become a cornerstone synthetic method for the preparation of aromatic aldehydes and ketones through the formylation of electron-rich aromatic compounds. This reaction involves the use of a substituted formamide with phosphorus oxychloride to generate a chloroiminium ion intermediate, which subsequently reacts with electron-rich arenes to produce the desired aldehyde products.

The specific synthesis of substituted quinoline-3-carboxaldehydes gained prominence in the mid-20th century as researchers recognized the potential of these compounds as synthetic intermediates. Early investigations into quinoline formylation reactions demonstrated that substituted acetanilides could serve as effective precursors for quinoline ring formation through Vilsmeier cyclization processes. The methodology for synthesizing 2-chloro-3-formyl-8-methyl quinoline derivatives was developed through systematic optimization of reaction conditions, including temperature control, reagent stoichiometry, and reaction duration.

Research conducted by Tekale and colleagues demonstrated that the synthesis of 2-chloro-8-methyl-3-formyl quinoline derivatives could be achieved through a highly efficient, simple, and convenient method using Vilsmeier-Haack reagent, requiring less raw material and shorter reaction times compared to alternative synthetic approaches. This work established the foundation for the preparation of more complex dichlorinated quinoline derivatives, including this compound.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in modern organic chemistry due to its multifaceted reactivity and synthetic utility. The compound serves as a versatile synthetic intermediate that can undergo various chemical transformations, making it valuable for the construction of complex molecular architectures. The presence of multiple reactive sites within the molecule provides numerous opportunities for selective functionalization and further synthetic elaboration.

The aldehyde functional group at position 3 of the quinoline ring serves as a highly reactive electrophilic center that readily participates in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. Research has demonstrated that this aldehyde functionality can be readily converted to corresponding carboxylic acids through oxidation reactions using reagents such as potassium permanganate or chromium trioxide under acidic conditions. Alternatively, reduction reactions employing sodium borohydride or lithium aluminum hydride can convert the aldehyde group to the corresponding primary alcohol.

The chlorine substituents at positions 2 and 5 of the quinoline ring provide additional sites for nucleophilic substitution reactions, enabling the introduction of various functional groups through displacement reactions with nucleophiles such as amines, thiols, or alkoxides. This reactivity pattern allows for the systematic modification of the compound's properties and the preparation of structurally diverse quinoline derivatives.

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Registry Number 948291-36-9
Molecular Formula C₁₁H₇Cl₂NO
Molecular Weight 240.085 g/mol
SMILES Notation CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O
InChI InChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3
Storage Temperature Ambient
Purity (Commercial) ≥95%

Overview of Substituted Quinoline Derivatives

Substituted quinoline derivatives represent a broad and significant class of heterocyclic compounds that have garnered extensive attention in both academic research and industrial applications. The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a rigid planar framework that can accommodate various substituents, leading to compounds with diverse chemical and biological properties.

The systematic study of substituted quinoline derivatives has revealed that the nature, position, and electronic properties of substituents significantly influence the reactivity and properties of these compounds. Research conducted over the past several decades has demonstrated that quinoline derivatives possess a wide spectrum of biological activities, making them valuable targets for medicinal chemistry research. The incorporation of specific substituents can modulate the electronic properties of the quinoline ring system, affecting both its chemical reactivity and potential biological activity.

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been comprehensively reviewed, highlighting the significant research interest in this class of compounds. The presence of chlorine substituents at various positions on the quinoline ring system has been shown to influence both the synthetic accessibility and the reactivity patterns of these compounds. Particularly, compounds bearing chlorine substituents at positions 2 and 5, such as this compound, exhibit unique reactivity profiles that distinguish them from other quinoline derivatives.

Table 2: Comparative Analysis of Related Quinoline-3-carboxaldehyde Derivatives

Compound CAS Number Molecular Formula Key Substituents Reference
2-Chloro-8-methylquinoline-3-carboxaldehyde 73568-26-0 C₁₁H₈ClNO 2-Cl, 8-CH₃
This compound 948291-36-9 C₁₁H₇Cl₂NO 2-Cl, 5-Cl, 8-CH₃
2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde 323196-71-0 C₁₂H₁₀ClNO 2-Cl, 5-CH₃, 8-CH₃
2,5-Dichloroquinoline-3-carbaldehyde 1064137-50-3 C₁₀H₅Cl₂NO 2-Cl, 5-Cl

The synthetic methodology for preparing substituted quinoline derivatives has evolved significantly, with the Vilsmeier-Haack reaction emerging as the predominant method for introducing formyl groups into quinoline ring systems. This reaction has been extensively studied and optimized for the preparation of various quinoline-3-carboxaldehyde derivatives, with researchers investigating the effects of different reaction conditions, substrate structures, and reagent ratios on product yields and selectivity.

Research findings have consistently demonstrated that quinoline derivatives bearing electron-donating groups generally provide higher yields in Vilsmeier-Haack reactions compared to those with electron-withdrawing substituents. The presence of methyl groups, as seen in this compound, typically facilitates the cyclization process and contributes to improved reaction outcomes. These synthetic considerations have important implications for the efficient preparation of complex quinoline derivatives and their subsequent utilization in synthetic chemistry applications.

Properties

IUPAC Name

2,5-dichloro-8-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAQCBDOHHPKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588935
Record name 2,5-Dichloro-8-methylquinoline-3-carbaldehyde
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Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-36-9
Record name 2,5-Dichloro-8-methylquinoline-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-36-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as the Vilsmeier reagent, which is prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide. The reaction proceeds under controlled conditions to introduce the formyl group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines .

Scientific Research Applications

Overview

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a compound that has garnered significant attention in various fields of scientific research due to its versatile applications. This article explores its applications in synthetic chemistry, pharmaceutical development, material science, and chemical biology, supported by comprehensive data and case studies.

Synthetic Chemistry

Key Intermediate for Quinoline Derivatives

  • The compound serves as a crucial intermediate in the synthesis of diverse quinoline derivatives. These derivatives are essential in developing pharmaceuticals and agrochemicals, showcasing the compound's importance in organic synthesis .

Reactions and Synthesis Techniques

  • Various methods have been employed to synthesize derivatives of this compound, including the Vilsmeier-Haack reaction. This method allows for efficient synthesis with high yields and minimal raw materials .

Pharmaceutical Development

Potential Drug Candidates

  • Research indicates that this compound exhibits biological activity that is promising for developing drugs targeting infectious diseases and cancer .

Biological Activities

  • Compounds derived from this structure have been evaluated for various biological activities, including:
    • Antibacterial : Effective against strains like Staphylococcus aureus.
    • Antifungal : Active against fungi such as Aspergillus niger.
    • Anticancer : Potential use in targeting cancer cells through specific pathways .

Material Science

Development of Specialized Materials

  • The compound is also utilized in creating advanced materials like organic light-emitting diodes (OLEDs). Its properties enhance the efficiency of electronic devices, making it valuable in the field of material science .

Chemical Biology

Research on Enzyme Inhibition

  • Studies have shown that derivatives of this compound can inhibit enzymes involved in critical biochemical pathways. This research contributes to understanding potential therapeutic targets for various diseases .

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity against multiple pathogens. The synthesis involved modifying the aldehyde group to enhance efficacy while maintaining low toxicity levels .

Case Study 2: Synthesis of Novel Derivatives

Research published in the International Journal of Chemical Studies detailed a method for synthesizing novel derivatives through the Vilsmeier reaction. The resulting compounds were assessed for their biological activities, revealing promising results against various microbial strains .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings
Synthetic ChemistryIntermediate for quinoline derivativesHigh yield synthesis via Vilsmeier-Haack reaction
Pharmaceutical DevelopmentDrug candidates for infectious diseases and cancerExhibits significant biological activity
Material ScienceOrganic light-emitting diodes (OLEDs)Enhances efficiency of electronic devices
Chemical BiologyEnzyme inhibition studiesContributes to understanding therapeutic targets

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methylquinoline-3-carboxaldehyde
  • 2,6-Dichloroquinoline-3-carboxaldehyde

Comparison: 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is unique due to the specific positions of the chlorine atoms and the methyl group on the quinoline ring. This structural arrangement influences its reactivity and the types of reactions it can undergo.

Biological Activity

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₆Cl₂N₁O
  • CAS Number : 948291-36-9

The presence of chlorine substituents and the carboxaldehyde group significantly influence its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2425
Klebsiella pneumoniae2327
Pseudomonas aeruginosa2224

These results suggest that the compound can be a potential candidate for developing new antibacterial agents against resistant strains .

Antiviral Activity

In antiviral studies, derivatives of this compound have shown promising results. For example, certain substituted derivatives exhibited up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity. The effectiveness of these compounds often correlates with their lipophilicity and electron-withdrawing properties of substituents on the aniline ring .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. A recent investigation revealed that compounds similar to this compound were tested against various cancer cell lines, including HeLa cells. The results indicated no significant cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

Case Studies

  • Antibacterial Efficacy Against Hospital Pathogens :
    A study evaluated the antibacterial efficacy of various quinoline derivatives against hospital-acquired infections. The results showed that compounds derived from this compound had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ciprofloxacin, indicating their potential as effective treatments against resistant strains .
  • Antiviral Screening :
    Another study focused on the antiviral activity of substituted quinolines against H5N1 and other viruses. The findings highlighted that increasing the electron-withdrawing properties enhanced antiviral efficacy while maintaining low cytotoxicity levels.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic addition with amines, hydrazines, and alcohols.

Key Findings:

  • Schiff Base Formation : Reacts with substituted anilines (e.g., 4-nitroaniline) in acetone to form imine derivatives. Yields range from 70–85% under mild conditions (25–40°C) .

  • Hydrazone Synthesis : Condensation with hydrazine hydrate produces hydrazones, which further react with aldehydes (e.g., 2-naphthaldehyde) to form bis-hydrazones .

Example Reaction Table :

SubstrateProductConditionsYieldSource
4-Nitroaniline(E)-N-(4-nitrophenyl)-1-(2,5-dichloro-8-methylquinolin-3-yl)methanimineAcetone, RT, 6h82%
Hydrazine hydrate2,5-Dichloro-3-(hydrazonomethyl)-8-methylquinolineEthanol, reflux, 4h78%

Electrophilic Substitution Reactions

Chloro substituents at positions 2 and 5 direct electrophilic substitution to the para and meta positions of the quinoline ring.

Key Findings:

  • Nitration : Nitration with HNO₃/H₂SO₄ occurs at position 6 (meta to Cl at position 5) .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 7 (ortho to methyl group at position 8) .

Reactivity Trends :

  • Electron-withdrawing Cl groups deactivate the ring, favoring substitution at electron-rich positions (e.g., adjacent to methyl groups).

  • Methyl at position 8 enhances steric hindrance, limiting substitution at position 7 .

Transition Metal-Catalyzed Cross-Couplings

The chloro groups enable Suzuki, Stille, and Ullmann couplings for functionalization.

Key Findings:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ in DME at 100°C, yielding biaryl derivatives (45–60% yield) .

  • Stille Coupling : Tributylstannyl reagents (e.g., 2-(tributylstannyl)oxazole) form heteroaryl-quinoline hybrids under microwave irradiation .

Optimized Conditions :

Reaction TypeCatalystSolventTemperatureYield
Suzuki CouplingPd(PPh₃)₄1,2-Dimethoxyethane100°C58%
Stille CouplingPd(PPh₃)₄DME100°C (MW)34%

Oxidation and Reduction

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

Key Findings:

  • Oxidation : SeO₂ in acetic acid oxidizes the aldehyde to a carboxylic acid (65–70% yield) .

  • Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol (85–90% yield) .

Mechanistic Insight :

  • Oxidation proceeds via a radical mechanism, confirmed by EPR studies .

  • Reduction is stereospecific, retaining the planar chirality of the quinoline ring .

Chelation and Metal Complexation

The aldehyde and quinoline nitrogen act as bidentate ligands for transition metals.

Key Findings:

  • Forms stable complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures .

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand (MIC = 8 µg/mL vs. 32 µg/mL for S. aureus) .

Stability Constants (log K) :

Metal Ionlog KGeometryApplication
Cu²⁺12.4Square planarCatalytic oxidation
Fe³⁺10.8OctahedralMagnetic materials

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

Key Findings:

  • Knoevenagel : Reacts with malononitrile in piperidine/EtOH to form α,β-unsaturated nitriles (75% yield) .

  • Claisen-Schmidt : Condenses with acetophenones under basic conditions to yield chalcone analogs .

Example :
2,5-Dichloro-8-methylquinoline-3-carboxaldehyde + acetophenone → (E)-3-(2,5-dichloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (70% yield, K₂CO₃/EtOH) .

Biological Derivatization

Derivatives show enhanced bioactivity via structural modifications:

  • Imine Derivatives : Exhibit IC₅₀ = 12 µM against Plasmodium falciparum .

  • Hydrazones : Inhibit amyloid-β aggregation (68.7% at 10 µM) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via adaptations of methods used for analogous chloro-methylquinoline derivatives. For example, Meth-Cohn et al. (1981) describe a route for 2-chloroquinoline-3-carboxaldehyde using Vilsmeier-Haack formylation, which can be modified by introducing methyl and additional chloro substituents at positions 5 and 8 . Reaction optimization involves controlling temperature (e.g., maintaining 60–80°C during formylation) and stoichiometric ratios of phosphoryl chloride (POCl₃) to dimethylformamide (DMF). Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions, particularly distinguishing between Cl and CH₃ groups on the quinoline ring. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography (as demonstrated in studies of related quinoline-carboxylic acids) provides definitive structural validation . For purity, HPLC with UV detection (λ = 254–280 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While no specific GHS data exists for this compound, protocols for structurally similar quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) recommend:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of chloro and methyl substituents during synthesis?

  • Methodological Answer : Isotopic labeling (e.g., deuterated intermediates) and kinetic studies can track substituent incorporation. Computational methods (DFT calculations) model electron density distribution to predict reactivity at positions 2, 5, and 8. For example, steric hindrance from the 8-methyl group may influence chlorination at position 5, requiring electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄ as a catalyst) .

Q. What are the stability profiles of this compound under varying thermal and photolytic conditions, and how can degradation products be identified?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for thermal; UV light exposure for photolysis) with periodic HPLC analysis monitor degradation. LC-MS identifies breakdown products (e.g., dechlorinated or oxidized derivatives). For storage, anhydrous environments (-20°C in amber vials) are advised to prevent hydrolysis of the carboxaldehyde group .

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound across studies?

  • Methodological Answer : Contradictions may arise from impurities or divergent synthetic routes. Cross-validation via:

  • Reproducing published protocols with strict adherence to reaction conditions.
  • Collaborative inter-laboratory studies to standardize NMR solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and calibration methods.
  • Meta-analysis of crystallographic data (CCDC databases) to resolve structural ambiguities .

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